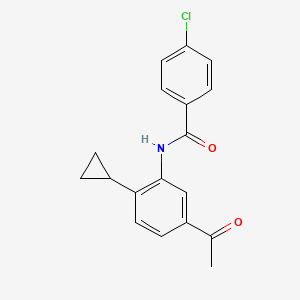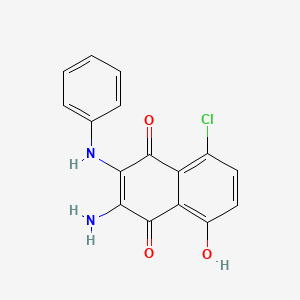
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetyl group, a cyclopropyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide typically involves the acylation of 5-acetyl-2-cyclopropylphenylamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(5-carboxy-2-cyclopropylphenyl)-4-chlorobenzamide.
Reduction: Formation of N-(5-(1-hydroxyethyl)-2-cyclopropylphenyl)-4-chlorobenzamide.
Substitution: Formation of N-(5-acetyl-2-cyclopropylphenyl)-4-(substituted)benzamide.
Applications De Recherche Scientifique
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-acetyl-2-cyclopropylphenyl)-4-methylbenzamide
- N-(5-acetyl-2-cyclopropylphenyl)thiophene-2-carboxamide
Uniqueness
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H16ClNO2 |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C18H16ClNO2/c1-11(21)14-6-9-16(12-2-3-12)17(10-14)20-18(22)13-4-7-15(19)8-5-13/h4-10,12H,2-3H2,1H3,(H,20,22) |
Clé InChI |
CUBZIXLMDDFCGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C2CC2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11046569.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11046571.png)

![2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11046578.png)
![4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile](/img/structure/B11046582.png)
![7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11046585.png)
![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11046589.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046604.png)
![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)